molecular formula C13H10OS B371061 Naphtho[2,1-b]thien-1-ylmethanol

Naphtho[2,1-b]thien-1-ylmethanol

Cat. No.: B371061
M. Wt: 214.28g/mol
InChI Key: GIXZQEZTNPIFLL-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]thien-1-ylmethanol (CAS No. 30689-48-6) is a heterocyclic compound featuring a naphthothiophene backbone fused with a hydroxymethyl group. Its molecular formula is C₁₃H₁₀OS, with a molecular weight of 214.28 g/mol (Figure 1). The structure comprises a naphthalene ring fused to a thiophene moiety, with a methanol substituent at position 1. The InChIKey (PWTLWEBXXAEENQ-UHFFFAOYSA-N) and SMILES (C12=CC=C3C(=C1C=C(CO)S2)C=CC=C3) confirm its planar aromatic system and hydroxyl group positioning .

Properties

Molecular Formula

C13H10OS

Molecular Weight

214.28g/mol

IUPAC Name

benzo[e][1]benzothiol-1-ylmethanol

InChI

InChI=1S/C13H10OS/c14-7-10-8-15-12-6-5-9-3-1-2-4-11(9)13(10)12/h1-6,8,14H,7H2

InChI Key

GIXZQEZTNPIFLL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CS3)CO

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CS3)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Naphtho[2,1-b]thien-1-ylmethanol differs from naphthofuran analogs (e.g., naphtho[2,1-b]furan-2-carboxyhydrazide) in its heteroatom: sulfur in the thiophene ring versus oxygen in furan. Key distinctions include:

  • Electronic Properties : Sulfur’s polarizability may alter electronic transitions, affecting optical properties (e.g., Second Harmonic Generation efficiency) .

Physicochemical Properties

Compound Molecular Formula Ring Type Molecular Weight (g/mol) Key Properties
This compound C₁₃H₁₀OS Thiophene 214.28 Higher stability, unstudied bioactivity
Naphtho[2,1-b]furan-2-carboxyhydrazide C₁₄H₁₀N₂O₂ Furan 238.24 Antimicrobial, SHG activity
1-(Naphtho[2,1-b]furan-2-yl)-2-(t-butylamino)ethanol C₁₇H₁₉NO₂ Furan 269.34 Beta-adrenolytic

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